molecular formula C33H60ErO6 B1581698 Erbium;2,2,6,6-tetramethylheptane-3,5-dione CAS No. 35733-23-4

Erbium;2,2,6,6-tetramethylheptane-3,5-dione

Cat. No. B1581698
CAS RN: 35733-23-4
M. Wt: 720.1 g/mol
InChI Key: DVVZFKBUKVTGJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Erbium;2,2,6,6-tetramethylheptane-3,5-dione” involves the use of 2,2,6,6-tetramethyl-3,5-heptanedione as a bidentate ligand in the synthesis of stable complexes with lanthanide ions . It undergoes O-additions and C-additions and acts as an air-stable ligand for metal catalysts .


Molecular Structure Analysis

The molecular structure of “Erbium;2,2,6,6-tetramethylheptane-3,5-dione” can be represented by the linear formula: (CH3)3CCOCH2COC(CH3)3 . The molecular weight of this compound is 184.28 .


Chemical Reactions Analysis

“Erbium;2,2,6,6-tetramethylheptane-3,5-dione” undergoes O-additions and C-additions in various reactions . It acts as an air-stable ligand for metal catalysts and serves as a substrate for heterocycles .


Physical And Chemical Properties Analysis

“Erbium;2,2,6,6-tetramethylheptane-3,5-dione” is a liquid with a density of 0.883 g/mL at 25 °C . It has a refractive index of n20/D 1.459 (lit.) and a boiling point of 72-73 °C/6 mmHg (lit.) .

Scientific Research Applications

Synthesis of α-Aryl-β-diketones

This compound may be used in the synthesis of α-aryl-β-diketones, which are valuable intermediates in organic synthesis and can lead to the production of various pharmaceuticals and fine chemicals .

Dicyanamidobenzene-Bridge Diruthenium Complex

It could be involved in the formation of dicyanamidobenzene-bridge diruthenium complexes. These complexes have potential applications in catalysis and materials science .

Ancillary Ligand in Iridium (III) Complexes

The compound might serve as an ancillary ligand in the synthesis of orange-emitting iridium (III) complexes. These complexes are important for OLED technology .

Metal Catalysts

It may act as an air-stable ligand for metal catalysts. Catalysts are crucial in speeding up chemical reactions in industrial processes .

Substrate for Heterocycles

The compound could serve as a substrate for the creation of heterocycles. Heterocyclic compounds are a core part of many pharmaceuticals .

MOCVD Production

It might be used as a precursor in Metal Organic Chemical Vapor Deposition (MOCVD) for producing high-temperature superconductors .

Mechanism of Action

Target of Action

Erbium;2,2,6,6-tetramethylheptane-3,5-dione is a complex compound that primarily targets metal ions. It acts as a bidentate ligand, forming stable complexes with lanthanide ions .

Mode of Action

The compound interacts with its targets through its unique structure. It possesses a beta-diketone structure that can undergo enolization to form a stable enol form. In alkaline conditions, the enol hydroxyl group loses a proton, leading to the formation of a negatively charged oxygen atom. This oxygen atom can easily coordinate with various metal ions to form stable complexes .

Biochemical Pathways

It is known that the compound serves as an air-stable ligand for metal catalysts in various reactions . It also serves as a substrate for heterocycles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Erbium;2,2,6,6-tetramethylheptane-3,5-dione. For instance, the compound’s ability to form complexes with metal ions can be affected by the pH of the environment, as its enolization is favored in alkaline conditions . Additionally, the presence and concentration of metal ions in the environment will directly impact the compound’s activity.

Safety and Hazards

“Erbium;2,2,6,6-tetramethylheptane-3,5-dione” is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection .

Future Directions

The future directions of “Erbium;2,2,6,6-tetramethylheptane-3,5-dione” could involve its use in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It could also be used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .

properties

IUPAC Name

erbium;2,2,6,6-tetramethylheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVZFKBUKVTGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Er]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60ErO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erbium;2,2,6,6-tetramethylheptane-3,5-dione

CAS RN

35733-23-4
Record name NSC174891
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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